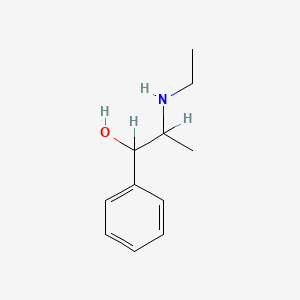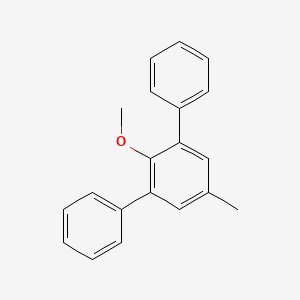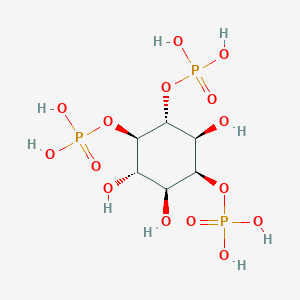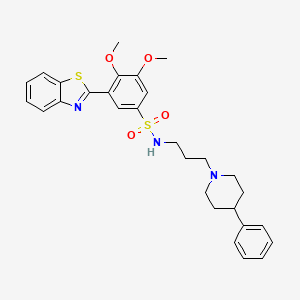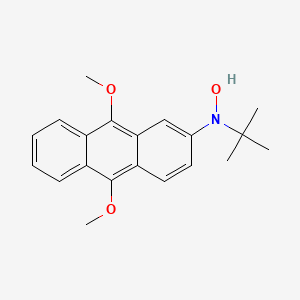
Phorbol-12-myristate
Übersicht
Beschreibung
Phorbol 12-myristate, also known as 12-O-tetradecanoylphorbol-13-acetate, is a phorbol ester derived from the plant Croton tiglium. It is widely recognized for its role as a potent tumor promoter and activator of protein kinase C (PKC). This compound has been extensively used in scientific research to study various cellular processes, including cell differentiation, proliferation, and apoptosis .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 12-O-Tetradekanoylphorbol-13-acetat wird typischerweise durch Veresterung von Phorbol mit Myristinsäure und Essigsäure synthetisiert. Die Reaktion beinhaltet die Verwendung eines Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer Temperatur von etwa 60-70 °C und kontinuierliches Rühren über mehrere Stunden, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 12-O-Tetradekanoylphorbol-13-acetat großtechnische Veresterungsprozesse. Die Rohstoffe, Phorbol, Myristinsäure und Essigsäure, werden in einem Reaktor mit einem geeigneten Katalysator vermischt. Das Reaktionsgemisch wird über einen längeren Zeitraum erhitzt und gerührt, um hohe Ausbeuten zu erzielen. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 12-O-Tetradekanoylphorbol-13-acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Oxidation: Bildung von reaktiven Sauerstoffspezies und oxidierten Derivaten.
Reduktion: Reduzierte Phorbolester mit modifizierten funktionellen Gruppen.
Substitution: Verschiedene substituierte Derivate mit veränderten biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
12-O-Tetradekanoylphorbol-13-acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
12-O-Tetradekanoylphorbol-13-acetat übt seine Wirkungen hauptsächlich durch die Aktivierung der Proteinkinase C (PKC) aus. Es bindet an die C1-Domäne von PKC, induziert deren Translokation zur Zellmembran und die anschließende Aktivierung. Diese Aktivierung löst eine Kaskade von nachgeschalteten Signalwegen aus, einschließlich der Aktivierung des Kernfaktors-Kappa B (NF-κB) und der mitogenaktivierten Proteinkinasen (MAPKs). Diese Wege regulieren verschiedene zelluläre Prozesse, wie z. B. Genexpression, Zellproliferation und Apoptose .
Wirkmechanismus
Phorbol 12-myristate exerts its effects primarily through the activation of protein kinase C (PKC). It binds to the C1 domain of PKC, inducing its translocation to the cell membrane and subsequent activation. This activation triggers a cascade of downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways regulate various cellular processes, such as gene expression, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
12-O-Tetradekanoylphorbol-13-acetat wird oft mit anderen Phorbolestern verglichen, wie z. B. Phorbol 12,13-dibutyrat und Phorbol 12,13-diacetat. Während all diese Verbindungen PKC aktivieren, ist 12-O-Tetradekanoylphorbol-13-acetat einzigartig in seiner Potenz und Spezifität. Es hat eine höhere Affinität für PKC und induziert stärkere biologische Reaktionen im Vergleich zu seinen Analoga .
Ähnliche Verbindungen:
- Phorbol 12,13-dibutyrat
- Phorbol 12,13-diacetat
- 12-O-Tetradekanoylphorbol-13-acetat
12-O-Tetradekanoylphorbol-13-acetat zeichnet sich durch seine umfassende Verwendung in der Forschung und seine starken biologischen Wirkungen aus, was es zu einem wertvollen Werkzeug in der Untersuchung der Zellsignalübertragung und der Krebsbiologie macht.
Eigenschaften
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCISDOVNFLSGO-VONOSFMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943079 | |
| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20839-06-9 | |
| Record name | Phorbol 12-myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20839-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12-monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020839069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12-myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL-12-MONOMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365F3KD8DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


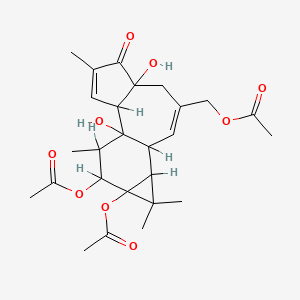



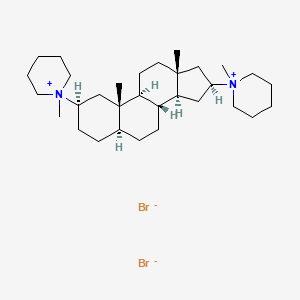
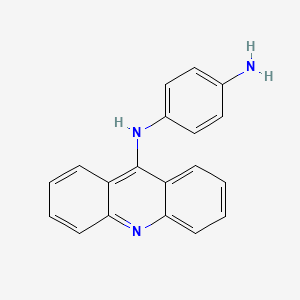
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
